molecular formula C10H9N3O3 B1451676 [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid CAS No. 1092250-54-8

[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid

Cat. No.: B1451676
CAS No.: 1092250-54-8
M. Wt: 219.2 g/mol
InChI Key: DOHHSZNQWNXEAM-UHFFFAOYSA-N
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Description

[2-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid is a triazole-containing phenoxyacetic acid derivative with the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol . Its structure features a phenoxy group linked to an acetic acid moiety via a 1,2,4-triazole ring. This compound is notable for its versatility in medicinal and agrochemical research, serving as a scaffold for synthesizing derivatives with varied biological activities.

Properties

IUPAC Name

2-[2-(1,2,4-triazol-4-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-10(15)5-16-9-4-2-1-3-8(9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHHSZNQWNXEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid involves nucleophilic substitution reactions between 4H-1,2,4-triazole and phenoxyacetic acid derivatives.

  • Base-Mediated Coupling:
    The most common laboratory method starts with deprotonation of phenoxyacetic acid using a base such as sodium hydroxide to generate the phenoxyacetate ion. Subsequently, 4H-1,2,4-triazole is introduced to react with this intermediate, typically in a polar solvent like ethanol or water. The reaction is conducted at elevated temperatures (often reflux conditions) to promote the formation of the ether linkage between the phenoxy and triazole groups, yielding the target compound.

  • Solvent and Temperature:
    Ethanol or aqueous media are preferred solvents due to their ability to dissolve both reactants and facilitate the reaction. Reaction temperatures generally range from ambient to reflux (approximately 78 °C for ethanol), optimizing yield and reaction rate without decomposing sensitive moieties.

  • Reaction Time:
    The reaction time can vary but is commonly between several hours to overnight, ensuring complete conversion. Continuous stirring under reflux is typically maintained for homogeneity.

Industrial Scale and Continuous Flow Synthesis

For industrial production, scalability and reproducibility are critical. Continuous flow synthesis methods have been developed to meet these demands:

  • Continuous Flow Advantages:
    This method allows precise control of reaction parameters such as temperature, residence time, and reagent stoichiometry, leading to consistent product quality and higher throughput. It minimizes manual handling and enhances safety when working with reactive intermediates.

  • Process Optimization:
    Optimization includes selecting appropriate catalysts or bases, solvent recycling, and downstream purification steps such as crystallization or chromatography to isolate the pure acid form.

Related Synthetic Protocols and Analogous Preparations

While direct literature on the exact compound's preparation is limited, closely related synthetic strategies for phenoxyacetic acid derivatives and triazole-containing compounds provide insights:

  • Phenoxyacetic Acid Derivative Synthesis:
    Phenoxyacetic acid derivatives are often synthesized by alkylation of phenols with chloroacetic acid or its salts in alkaline conditions. For example, refluxing para-hydroxyazo compounds with sodium chloroacetate in aqueous alkaline media yields phenoxyacetic acid derivatives after acidification and recrystallization.

  • Triazole Ring Introduction:
    The 1,2,4-triazole ring is commonly introduced via nucleophilic substitution or condensation reactions involving hydrazine derivatives and appropriate aldehydes or nitriles. For instance, refluxing hydrazine hydrate with substituted precursors in 1-propanol yields triazole derivatives with good yields (80-85%).

  • Catalytic Hydroxylation and Functional Group Transformations:
    In related aromatic acetic acid syntheses, catalysts such as copper complexes facilitate hydroxylation reactions on brominated phenylacetic acids under alkaline conditions at elevated temperatures (~110 °C), leading to hydroxylated products with high yield (~81%).

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Solvent Temperature Reaction Time Yield/Notes
Base-mediated coupling 4H-1,2,4-triazole, phenoxyacetic acid, NaOH Ethanol/Water Reflux (~78 °C) Several hours Efficient for lab scale
Continuous flow synthesis Similar reagents, optimized flow parameters Variable Controlled Continuous Scalable, reproducible
Alkylation of phenol Para-hydroxyazo compound, sodium chloroacetate Aqueous alkaline Reflux ~3.5 hours Used for phenoxyacetic acid analogs
Catalytic hydroxylation 2-bromo-4-hydroxyphenylacetic acid, Cu catalyst Aqueous NaOH 100–120 °C (oil bath) 5–7 hours High yield (81%) for hydroxylated acids
Hydrazine condensation Hydrazine hydrate, substituted precursors 1-propanol Reflux 24 hours For triazole ring formation

Detailed Research Findings and Notes

  • The base-mediated method is straightforward and relies on the nucleophilicity of the triazole nitrogen to attack the electrophilic carbon of the phenoxyacetate intermediate, forming the ether bond.

  • Continuous flow synthesis offers advantages for industrial production, including better heat and mass transfer, which improves reaction efficiency and reduces side reactions.

  • The use of copper catalysts in related hydroxylation reactions demonstrates the potential for functional group modifications on aromatic acetic acid derivatives, which could be adapted for the synthesis of substituted this compound analogs.

  • Hydrazine hydrate reflux in 1-propanol is a well-established route for preparing 1,2,4-triazole rings, which could be integrated into multi-step syntheses involving phenoxyacetic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In the field of chemistry, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid serves as a building block for the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of derivatives with enhanced properties. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various products that can be further explored for their chemical properties and potential applications .

Biology

Biologically, this compound has been employed in studies focusing on enzyme inhibition and protein-ligand interactions . Its triazole ring allows for specific interactions with biological targets, making it valuable in research aimed at understanding biochemical pathways. Notably, studies have demonstrated its potential as an anti-cancer agent. For instance, research on breast cancer cell lines (MCF-7) revealed that treatment with this compound significantly reduced cell viability and increased apoptotic markers at concentrations above 5 µM .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its ability to inhibit specific enzymes suggests that it could be developed into a drug targeting various diseases. Case studies indicate promising results against colorectal cancer cells, where it exhibited potent antiproliferative effects with IC50 values lower than traditional chemotherapeutics like doxorubicin .

Industry

The industrial applications of this compound include its use in the production of agrochemicals and pharmaceuticals . Its versatility allows for incorporation into formulations aimed at enhancing crop protection or developing new therapeutic agents .

The biological activity of this compound is significant due to the presence of the triazole moiety. This structure facilitates interactions with biological targets through hydrogen bonding and π-π stacking interactions. Studies have shown that this compound exhibits diverse pharmacological properties including anti-inflammatory effects and potential antibacterial activity against various pathogens .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Breast Cancer Research : A study demonstrated that treatment with this compound resulted in a marked reduction in cell viability in MCF-7 breast cancer cell lines at concentrations exceeding 5 µM.
  • Colorectal Cancer : Another investigation revealed potent antiproliferative effects against colorectal cancer cells with IC50 values significantly lower than those observed for conventional chemotherapeutics like doxorubicin.
  • Antibacterial Activity : The compound has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli in preliminary tests .

Mechanism of Action

The mechanism of action of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Modifications and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
This compound C₁₀H₉N₃O₃ 219.20 Phenoxy, acetic acid, 1,2,4-triazole
{2-[(E)-{[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid C₁₈H₁₆N₄O₃S 368.41 4-Methylphenyl, sulfanyl, iminomethyl
{2-[(E)-{[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid C₁₈H₁₆N₄O₃S 368.41 3-Methylphenyl, sulfanyl, iminomethyl
2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acid Varies* ~300–350 Thio group, hydroxybenzyl substituent
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid C₁₂H₁₀N₂O₅S 294.28 Thiazolidinone ring, dioxo group

Key Observations :

  • Methylphenyl substituents (e.g., 4- vs. 3-methyl in ) influence steric interactions and binding affinity.
  • Ring Systems: Thiazolidinone-containing derivatives (e.g., ) introduce conformational rigidity, which may improve target selectivity.
Physicochemical Properties
Compound Name Solubility* Stability LogP (Predicted)
This compound Moderate (polar) Stable in acidic conditions 1.2
{2-[(E)-{[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid Low (hydrophobic) Sensitive to oxidation 3.8
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid High (polar) Stable in neutral pH 0.5

Notes:

  • The acetic acid moiety in all compounds enhances water solubility, but bulky hydrophobic groups (e.g., methylphenyl in ) reduce it.
  • Thiazolidinone derivatives () exhibit higher polarity due to the dioxo group, favoring aqueous solubility.

Key Findings :

  • Antimicrobial Activity : Sulfanyl and chalcone-linked derivatives () show superior efficacy compared to the parent compound, likely due to increased lipophilicity and target engagement.
  • Agrochemical Use : Derivatives with morpholine substituents () act as fungicides and plant growth stimulators.
  • Therapeutic Potential: Thiazolidinone derivatives () are promising for metabolic disorders, while fluorophenyl variants () have applications in optoelectronics and sensing.

Biological Activity

[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is a compound that incorporates the 1,2,4-triazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C10H9N3O3
  • Molecular Weight : 219.20 g/mol

The compound features a phenoxy group linked to a triazole ring, which is critical for its biological activity. The presence of the triazole moiety enhances its interaction with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The following table summarizes the antimicrobial efficacy of this compound compared to other triazole compounds:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli3.125 μg/mL
TriadimefonGibberella nicotiancola0.0195–0.0620 g/L
BifonazoleAspergillus flavus0.01–0.27 μmol/mL

In a comparative study, this compound exhibited promising antibacterial activity against E. coli, with an MIC comparable to established antifungal agents like bifonazole and ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The following findings illustrate its effectiveness:

  • Inhibition of cell proliferation in HepG2 hepatocellular carcinoma cells was observed with an IC50 of approximately 3.84 µM .
  • The compound induced apoptosis through mechanisms involving the inhibition of histone deacetylase (HDAC), which is significant for cancer therapy due to its role in regulating gene expression related to cell cycle and apoptosis .

The SAR studies indicated that modifications on the phenoxy group significantly influenced anticancer activity. For instance, compounds bearing electron-withdrawing groups on the phenoxy ring demonstrated enhanced cytotoxicity .

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Studies have confirmed that it triggers apoptotic pathways in various cancer cell lines by modulating key regulatory proteins involved in apoptosis .

Case Studies

A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound at concentrations above 5 µM .

Another case study focused on its application against colorectal cancer cells where it demonstrated potent antiproliferative effects with IC50 values lower than traditional chemotherapeutics like doxorubicin .

Q & A

Q. What are the common synthetic routes for preparing [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of 1,2,4-triazole acetic acids are synthesized by reacting 5-substituted-4H-1,2,4-triazole-3-thiones with chloroacetic acid in an alkaline medium under reflux conditions . Yields (~65%) and purity are optimized via recrystallization (e.g., water-ethanol mixtures) and validated by thin-layer chromatography (TLC) . Key steps include refluxing intermediates in dimethyl sulfoxide (DMSO) or ethanol, followed by purification and characterization using IR spectroscopy (e.g., C=O at ~1723 cm⁻¹) and elemental analysis .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on orthogonal analytical methods:

  • Elemental analysis : Verifies stoichiometric composition (e.g., C, H, N ratios).
  • IR spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
  • Chromatography : TLC or HPLC ensures compound homogeneity . Advanced derivatives may require additional techniques like NMR or X-ray crystallography (see advanced questions) .

Q. What pharmacological activities have been preliminarily reported for 1,2,4-triazole acetic acid derivatives?

Derivatives exhibit fungicidal, growth-stimulating, and antimicrobial properties. For instance, salts of 2-(4-R-3-R1-1,2,4-triazole-5-ylthio)acetic acid show promise as fungicides and plant growth regulators in agricultural studies . Pharmacological screening in vitro often precedes targeted in vivo assays to evaluate toxicity and efficacy .

Q. What solvents and reaction conditions are optimal for synthesizing triazole acetic acid salts?

Ethanol and aqueous alkaline media (e.g., NaOH/KOH solutions) are preferred for salt formation. For example, sodium or potassium salts are synthesized by neutralizing the parent acid with equimolar hydroxides, while transition metal salts (e.g., Fe²⁺, Cu²⁺) require sulfate precursors in half-molar ratios . Organic bases like piperidine or morpholine are used for amine salts in ethanol .

Q. How are purity and stability of this compound assessed during storage?

Purity is monitored via melting point consistency (e.g., 141–143°C for intermediates) and TLC. Stability studies involve accelerated degradation tests under varying pH, temperature, and light conditions, with HPLC or UV spectroscopy tracking decomposition products .

Advanced Research Questions

Q. How can reaction yields for triazole acetic acid derivatives be improved while minimizing byproducts?

Yield optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to <1 hour) and improves selectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
  • Catalysis : Acidic or basic catalysts (e.g., morpholine) accelerate nucleophilic substitutions . Contradictory yield data across studies (e.g., 65% vs. 70%) may arise from variations in stoichiometry, solvent purity, or heating methods .

Q. How do structural modifications (e.g., salt formation, substituent variation) influence bioactivity?

  • Salt formation : Sodium/potassium salts enhance water solubility, facilitating in vivo bioavailability, while metal complexes (e.g., Cu²⁺) may boost antimicrobial activity via chelation .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase fungicidal potency, whereas bulky alkyl chains reduce toxicity . Structure-activity relationships (SAR) are validated via comparative bioassays and molecular docking studies .

Q. What analytical techniques resolve contradictions in crystallographic or spectroscopic data for triazole derivatives?

Discrepancies in IR or NMR spectra (e.g., unexpected C=O shifts) are addressed by:

  • X-ray crystallography : Provides definitive bond lengths and angles using SHELX software for refinement .
  • Density Functional Theory (DFT) : Computationally predicts vibrational frequencies and electronic properties to cross-validate experimental data .

Q. How can researchers design experiments to differentiate between fungicidal and growth-promoting effects in plant studies?

  • Dose-response assays : Test compound concentrations (e.g., 0.1–100 µM) on plant models (e.g., corn sprouts) to identify thresholds for growth stimulation vs. inhibition .
  • Metabolomic profiling : Track phytohormone levels (e.g., auxins, ethylene) to link biochemical pathways to observed phenotypes .

Q. What strategies mitigate toxicity risks during pharmacological screening of triazole acetic acid derivatives?

  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks before in vitro assays .
  • Cytotoxicity assays : Use human lymphocyte cultures to establish safe dosage ranges (e.g., IC50 values) and identify structural alerts (e.g., free thiol groups) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Reactant of Route 2
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[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.